molecular formula C18H27N3O2 B269093 N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Número de catálogo B269093
Peso molecular: 317.4 g/mol
Clave InChI: CBWOZEGFFZAGTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic benefits in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mecanismo De Acción

BAY 43-9006 acts as a competitive inhibitor of several key kinases involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinase, which is a key mediator of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR-2, which is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that supply nutrients to cancer cells. These effects are thought to be mediated by the inhibition of RAF kinase and VEGFR-2 activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using BAY 43-9006 in lab experiments is its specificity for RAF kinase and VEGFR-2. This makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of using BAY 43-9006 is its potential to affect other kinases or cellular pathways that are not directly targeted by this compound. Additionally, the use of BAY 43-9006 in lab experiments may not fully reflect the complex interactions between cancer cells and their microenvironment in vivo.

Direcciones Futuras

There are several potential future directions for the study of BAY 43-9006 in cancer therapy. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of more potent and selective inhibitors of RAF kinase and VEGFR-2 that may have fewer off-target effects. Additionally, the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy or radiation therapy, may enhance its therapeutic efficacy.

Métodos De Síntesis

The synthesis of BAY 43-9006 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-4-aminobenzamide. This intermediate compound is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Aplicaciones Científicas De Investigación

BAY 43-9006 has been extensively studied for its potential therapeutic benefits in cancer treatment. Specifically, this compound has been shown to inhibit the activity of several key kinases involved in cancer cell growth and proliferation, including RAF kinase and VEGFR-2. This makes BAY 43-9006 a promising candidate for the development of targeted cancer therapies.

Propiedades

Nombre del producto

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Fórmula molecular

C18H27N3O2

Peso molecular

317.4 g/mol

Nombre IUPAC

N-butan-2-yl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,22)(H2,20,21,23)

Clave InChI

CBWOZEGFFZAGTM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

SMILES canónico

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.